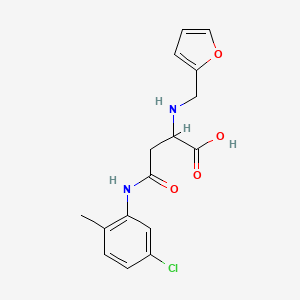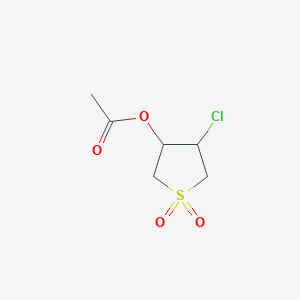![molecular formula C19H15ClN6S B11607034 4-{[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11607034.png)
4-{[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-[(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of heterocyclic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biology
In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a promising candidate for the development of new drugs .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its versatility makes it a valuable component in various industrial applications .
Wirkmechanismus
The mechanism of action of 4-[(E)-[(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with biological macromolecules. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The molecular targets and pathways involved include inhibition of specific enzymes and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-[(E)-[(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]-6-METHYL-3-THIOXO-3,4-DIHYDRO-1,2,4-TRIAZIN-5(2H)-ONE
- **N’-[(E)-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
The uniqueness of 4-[(E)-[(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL lies in its combination of a pyrazole ring, a triazole ring, and a thiol group.
Eigenschaften
Molekularformel |
C19H15ClN6S |
|---|---|
Molekulargewicht |
394.9 g/mol |
IUPAC-Name |
4-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H15ClN6S/c1-13-16(17(20)25(24-13)15-10-6-3-7-11-15)12-21-26-18(22-23-19(26)27)14-8-4-2-5-9-14/h2-12H,1H3,(H,23,27)/b21-12+ |
InChI-Schlüssel |
OLVWHEQGYNZHDE-CIAFOILYSA-N |
Isomerische SMILES |
CC1=NN(C(=C1/C=N/N2C(=NNC2=S)C3=CC=CC=C3)Cl)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=NN(C(=C1C=NN2C(=NNC2=S)C3=CC=CC=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7Z)-3-(3,4-dimethylphenyl)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11606954.png)
![(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11606960.png)
![5-(4-methoxyphenyl)-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11606971.png)
![5-(4-methoxyphenyl)-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11606975.png)

![{(2E)-4-oxo-2-[(2E)-(pyridin-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11606988.png)
![11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11606992.png)
![(2E)-2-[1-(4-{[(4-fluorophenyl)carbonyl]amino}phenyl)ethylidene]hydrazinecarboxamide](/img/structure/B11607000.png)
![2-Methoxyethyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11607005.png)
![4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoic acid](/img/structure/B11607008.png)
![N-(4-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B11607015.png)

![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11607019.png)
![2-{3-[(E)-2-(2-fluorophenyl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B11607036.png)
